Peptidoglycan(N-acetyl-D-glucosamine)
Descripción
Significance of Peptidoglycan in Prokaryotic Biology
Peptidoglycan is a vital component of the bacterial cell wall, forming a mesh-like layer around the cytoplasmic membrane. wikipedia.orgcreative-proteomics.com This structure is crucial for several reasons:
Structural Support and Cell Shape: The primary role of peptidoglycan is to provide structural rigidity and maintain the characteristic shape of the bacterial cell, whether it be spherical, rod-shaped, or spiral. numberanalytics.comfiveable.me The organization of the peptidoglycan layer directly influences the cell's morphology. numberanalytics.com
Protection Against Osmotic Lysis: It counteracts the high internal osmotic pressure of the bacterial cytoplasm, preventing the cell from bursting in hypotonic environments. numberanalytics.comwikipedia.orgnih.gov The strength and flexibility of the peptidoglycan sacculus are essential for bacterial survival in various conditions. fiveable.me
Cell Growth and Division: The synthesis and remodeling of the peptidoglycan layer are intricately involved in the processes of cell elongation and division. numberanalytics.comvetbact.org For bacteria to grow and reproduce through binary fission, the peptidoglycan wall must be carefully expanded and then reshaped to form a septum that divides the two daughter cells. wikipedia.orgvetbact.org
Anchoring Point: The peptidoglycan serves as a scaffold for anchoring other important cell envelope components, such as teichoic acids in Gram-positive bacteria and various proteins. creative-proteomics.comoup.com
The presence and structure of peptidoglycan are so fundamental that they form the basis for Gram staining, a primary method for classifying bacteria. nih.gov Gram-positive bacteria possess a thick, multi-layered peptidoglycan wall (20 to 80 nanometers), while Gram-negative bacteria have a much thinner layer (7 to 8 nanometers) situated between the inner and outer membranes. wikipedia.orgnih.gov
Table 1: Comparison of Peptidoglycan in Gram-Positive and Gram-Negative Bacteria
| Characteristic | Gram-Positive Bacteria | Gram-Negative Bacteria |
|---|---|---|
| Peptidoglycan Layer Thickness | Thick (20-80 nm) wikipedia.org | Thin (7-8 nm) wikipedia.org |
| Percentage of Cell Wall Dry Weight | ~40-90% wikipedia.org | ~10% wikipedia.org |
| Location | Exposed to the cell exterior nih.gov | Covered by an outer membrane nih.gov |
| Cross-linking | Highly cross-linked, often with a peptide interbridge (e.g., pentaglycine (B1581309) in S. aureus) wikipedia.org | Less cross-linked, typically with a direct peptide bond wikipedia.org |
| Associated Molecules | Teichoic acids, Lipoteichoic acids numberanalytics.com | Lipopolysaccharides (in the outer membrane) numberanalytics.com |
Historical Context of Peptidoglycan Discovery and Early Research
The journey to understanding peptidoglycan is intertwined with the history of antibiotic discovery. A pivotal moment was Alexander Fleming's discovery of lysozyme (B549824) in 1921 and penicillin in 1928. nih.gov These discoveries spurred research into the bacterial structures they targeted. Early chemical analyses of bacterial cell walls indicated fundamental differences between Gram-positive and Gram-negative bacteria. stackexchange.com
The term "murein" was coined by Weidel and Pelzer in the early 1960s to describe this unique cell wall substance. stackexchange.comresearchgate.net Subsequent research led to the identification of peptidoglycan as the rigid, lysozyme-sensitive layer of the bacterial cell. nih.gov The complex structure of the Gram-negative cell envelope, with its thin peptidoglycan layer sandwiched between two membranes, was definitively resolved through electron microscopy techniques in the mid-1960s. stackexchange.com These foundational studies established that peptidoglycan is a unique and essential macromolecule, distinguishing bacteria from other forms of life and making it an ideal target for antimicrobial agents. oup.comnumberanalytics.com
N-acetyl-D-glucosamine (GlcNAc) as a Foundational Monomeric Constituent of Peptidoglycan
At the core of the peptidoglycan polymer is a carbohydrate backbone composed of two alternating amino sugar derivatives: N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (NAM). wikipedia.orgoup.com GlcNAc, an amide derivative of the monosaccharide glucose, is a fundamental building block. wikipedia.orgyoutube.com
The structure consists of linear glycan strands where GlcNAc and NAM residues are linked by β-(1,4)-glycosidic bonds. nih.govoup.com Each NAM molecule, in turn, has a short peptide chain attached to it. These peptide chains are then cross-linked to the peptides of adjacent strands, creating a strong, three-dimensional mesh that envelops the cell. wikipedia.orgnih.gov Therefore, GlcNAc is one of the two essential monomeric units whose polymerization forms the repeating sugar backbone of the entire peptidoglycan macromolecule. wikipedia.orgnih.gov
Table 2: Key Components of the Peptidoglycan Structure
| Component | Description | Function |
|---|---|---|
| N-acetylglucosamine (GlcNAc) | An amino sugar, a derivative of glucose. wikipedia.org | Forms one half of the repeating disaccharide unit of the glycan backbone. wikipedia.org |
| N-acetylmuramic acid (NAM) | The ether of lactic acid and N-acetylglucosamine. youtube.com | Forms the other half of the repeating disaccharide unit; serves as the attachment point for the peptide side chain. wikipedia.orgvetbact.org |
| Peptide Stem | A short chain of 3-5 amino acids, including unique D-amino acids. wikipedia.orgoup.com | Attached to NAM residues, it participates in the cross-linking that connects different glycan strands. wikipedia.org |
| β-(1,4)-Glycosidic Bond | The covalent bond linking the alternating GlcNAc and NAM residues. oup.com | Creates the linear glycan polymer chains. nih.gov |
Propiedades
Fórmula molecular |
C34H60N8O18 |
|---|---|
Peso molecular |
868.9 g/mol |
Nombre IUPAC |
(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-3-aminooxypropanoyl]amino]-6-aminohexanoyl]amino]propanoic acid |
InChI |
InChI=1S/C34H60N8O18/c1-13(28(49)42-19(12-56-36)31(52)41-18(8-6-7-9-35)30(51)38-14(2)32(53)54)37-29(50)15(3)57-27-23(40-17(5)46)33(55)58-21(11-44)26(27)60-34-22(39-16(4)45)25(48)24(47)20(10-43)59-34/h13-15,18-27,33-34,43-44,47-48,55H,6-12,35-36H2,1-5H3,(H,37,50)(H,38,51)(H,39,45)(H,40,46)(H,41,52)(H,42,49)(H,53,54)/t13-,14+,15+,18-,19+,20+,21+,22+,23+,24+,25+,26+,27+,33+,34-/m0/s1 |
Clave InChI |
CKCOYJUVSJOCOA-DCHKRTDBSA-N |
SMILES |
CC(C(=O)NC(CON)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)NC(=O)C(C)OC1C(C(OC(C1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CO)O)NC(=O)C |
SMILES isomérico |
C[C@@H](C(=O)N[C@H](CON)C(=O)N[C@@H](CCCCN)C(=O)N[C@H](C)C(=O)O)NC(=O)[C@@H](C)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)CO)O)NC(=O)C |
SMILES canónico |
CC(C(=O)NC(CON)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)NC(=O)C(C)OC1C(C(OC(C1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CO)O)NC(=O)C |
Origen del producto |
United States |
Peptidoglycan Structural Elucidation and Supramolecular Architecture
Monomeric Unit Composition: N-acetyl-D-glucosamine (GlcNAc) and N-acetylmuramic Acid (MurNAc)
The fundamental repeating unit of peptidoglycan is a disaccharide-peptide monomer. nih.gov This monomer consists of two amino sugars, N-acetyl-D-glucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc), and a short peptide chain attached to the MurNAc residue. wikipedia.orgiiab.mewikipedia.org MurNAc is a derivative of GlcNAc, distinguished by the addition of a D-lactyl group to its C-3 atom via an ether bond. mdpi.comglycopedia.eu This lactyl group serves as the attachment point for the peptide stem. glycopedia.eu While the glycan components are highly conserved across bacterial species, the composition of the attached peptide shows significant diversity. glycopedia.eu
Covalently attached to the lactyl group of each N-acetylmuramic acid residue is a short oligopeptide chain, typically composed of three to five amino acids. wikipedia.orgiiab.me A notable feature of this peptide stem is the presence of both L- and D-amino acids, which is unusual as most biological proteins consist exclusively of L-amino acids. iiab.mevetbact.org The specific amino acid sequence varies among bacterial species, but a common sequence in many Gram-negative bacteria like Escherichia coli is L-alanine, D-glutamic acid, meso-diaminopimelic acid, and D-alanine. iiab.me
The structural integrity of the peptidoglycan sacculus is achieved through the cross-linking of these peptide side chains from adjacent glycan strands. wikipedia.orgacs.org This cross-linking is catalyzed by DD-transpeptidase enzymes and results in a robust, three-dimensional mesh-like structure. iiab.meacs.orgacs.org The most common type of cross-link is the formation of a peptide bond between the carboxyl group of the D-alanine at the fourth position of one peptide stem and an amino group on the diamino acid at the third position of a neighboring peptide stem. nih.govcreative-proteomics.com This process typically involves the removal of the terminal D-alanine residue from the donor peptide. nih.gov
Diversity in Peptidoglycan Cross-linking and Peptide Composition Across Bacterial Lineages
While the basic building blocks of peptidoglycan are conserved, there is remarkable diversity in its chemical fine structure across different bacteria. nih.govoup.com This diversity is primarily observed in the composition of the peptide stem and the nature of the cross-links, which has significant implications for bacterial classification, physiology, and susceptibility to antibiotics. nih.govresearchgate.net
The most significant architectural difference in peptidoglycan is observed between Gram-positive and Gram-negative bacteria, which forms the basis of the Gram staining method. nih.govtechnologynetworks.com Gram-positive bacteria possess a very thick, multilayered peptidoglycan layer, which can be 20 to 80 nanometers thick and constitute up to 90% of the cell wall's dry weight. wikipedia.orgvetbact.org This dense layer is highly cross-linked and is exposed to the external environment. nih.gov
In contrast, Gram-negative bacteria have a much thinner peptidoglycan layer, typically only 7 to 8 nanometers thick, which is predominantly a monolayer. wikipedia.orgvetbact.orgtechnologynetworks.com This thin layer is located in the periplasmic space, sandwiched between the inner cytoplasmic membrane and an outer lipid membrane. nih.govpearson.com The degree of cross-linking in Gram-negative peptidoglycan is also generally lower than in Gram-positive bacteria. nih.gov
| Feature | Gram-Positive Bacteria | Gram-Negative Bacteria |
| Peptidoglycan Thickness | Thick (20-80 nm) wikipedia.orgvetbact.org | Thin (7-8 nm) wikipedia.orgvetbact.org |
| Number of Layers | Multilayered nih.gov | Predominantly a single layer nih.gov |
| Location | Outer layer of the cell wall nih.gov | In the periplasmic space, between inner and outer membranes nih.govpearson.com |
| % of Cell Wall Dry Weight | High (40-90%) wikipedia.org | Low (~10%) wikipedia.org |
| Cross-linking | Highly cross-linked | Less extensively cross-linked nih.gov |
| Associated Molecules | Teichoic and lipoteichoic acids nih.govpearson.com | Lipopolysaccharides (in the outer membrane) nih.govpearson.com |
This table provides an interactive summary of the key architectural differences in peptidoglycan between Gram-positive and Gram-negative bacteria.
Further diversity in peptidoglycan structure is found in the specific amino acids of the peptide stem and the method of cross-linking. oup.com A key variation occurs at the third position of the peptide stem. oup.com Most Gram-negative bacteria, as well as some Gram-positive genera like Bacillus, have meso-diaminopimelic acid (m-DAP) at this position. nih.govoup.comnih.gov In contrast, most Gram-positive bacteria, such as Staphylococcus aureus, feature L-lysine in this position. iiab.menih.govoup.com
The cross-linking between peptide stems can be either direct or indirect. nih.gov
Direct Cross-linking: This is common in many Gram-negative bacteria, where a direct peptide bond forms between the D-alanine at position 4 of one stem and the amino group of m-DAP at position 3 of an adjacent stem. nih.govyoutube.com
Indirect Cross-linking (Interpeptide Bridge): This is characteristic of many Gram-positive bacteria. nih.gov An additional short peptide bridge connects the two peptide stems. creative-proteomics.com A well-known example is found in Staphylococcus aureus, where a pentaglycine (B1581309) bridge connects the terminal D-alanine of one peptide to the L-lysine of another. iiab.meyoutube.com The composition and length of these interpeptide bridges vary significantly among different species. nih.gov For instance, in Enterococcus faecium, the bridge may contain D-aspartic acid. nih.gov
| Bacterial Type | Position 3 Diamino Acid | Cross-linking Type | Interpeptide Bridge Example |
| Most Gram-Negative (e.g., E. coli) | meso-Diaminopimelic acid (m-DAP) iiab.meoup.com | Direct (4→3) nih.govyoutube.com | None youtube.com |
| Most Gram-Positive (e.g., S. aureus) | L-Lysine iiab.meoup.com | Indirect (via bridge) youtube.com | Pentaglycine (Gly₅) iiab.me |
| Bacillus subtilis | meso-Diaminopimelic acid (m-DAP) nih.gov | Direct (4→3) | None |
| Enterococcus faecium | L-Lysine | Indirect (via bridge) | D-Aspartic acid nih.gov |
This interactive table illustrates the diversity in key components of the peptidoglycan peptide chains across different bacterial lineages.
Supramolecular Assembly and Three-Dimensional Organization within the Bacterial Cell Wall Envelope
The peptidoglycan sacculus is a single, enormous, covalently closed macromolecule that encases the entire bacterium. nih.govvetbact.org Its three-dimensional organization is critical for maintaining cell shape and withstanding turgor pressure. wikipedia.org For a long time, the precise 3D structure of this complex polymer remained elusive due to its size, flexibility, and insolubility. glycopedia.eunih.gov
Layered Model: This is the most widely accepted model, suggesting that the glycan strands are oriented parallel to the cytoplasmic membrane, forming layers. glycopedia.eu The peptide cross-links would then connect these layers, oriented along the cell's longitudinal axis. glycopedia.eu
Scaffold Model: This model proposes that the glycan strands are oriented perpendicular to the membrane, creating a scaffold-like structure. nih.govglycopedia.eu
NMR studies on synthetic fragments of peptidoglycan have suggested that the glycan backbone can form a right-handed helix. nih.govwayne.edu This helical arrangement, combined with the rotation of peptides extending from the MurNAc residues, allows a single glycan strand to be cross-linked with neighboring strands on multiple sides, contributing to the formation of the complex 3D network. nih.gov In rod-shaped bacteria, there is evidence that glycan strands are oriented circumferentially, perpendicular to the long axis of the cell, which contributes to the rod shape. glycopedia.eunih.gov In some species like Bacillus subtilis, these circumferential strands may be organized into larger, 50-nm wide cable-like structures. glycopedia.eu The synthesis and remodeling of this intricate structure must be tightly regulated to allow for cell growth and division. wikipedia.orgnih.gov
Peptidoglycan Biosynthesis Pathways and Regulatory Mechanisms
Cytoplasmic Precursor Synthesis: UDP-N-acetyl-D-glucosamine and UDP-N-acetylmuramic acid-pentapeptide
The initial phase of peptidoglycan biosynthesis occurs in the cytoplasm and involves the synthesis of two key nucleotide-activated precursors: UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) and UDP-N-acetylmuramic acid-pentapeptide (UDP-MurNAc-pentapeptide). nih.gov
The synthesis of UDP-GlcNAc begins with the glycolytic intermediate fructose-6-phosphate (B1210287). asm.org A series of enzymatic reactions convert fructose-6-phosphate into UDP-GlcNAc, which serves as a fundamental building block for peptidoglycan and other cellular components like lipopolysaccharide in Gram-negative bacteria. asm.org
Following the formation of UDP-GlcNAc, the next crucial precursor, UDP-MurNAc-pentapeptide, is synthesized. This process begins with the conversion of UDP-GlcNAc to UDP-N-acetylmuramic acid (UDP-MurNAc). Subsequently, a pentapeptide chain is sequentially added to the lactyl moiety of UDP-MurNAc. asm.org This peptide chain typically consists of L-alanine, D-glutamic acid, a diamino acid (such as meso-diaminopimelic acid or L-lysine), and a terminal D-alanyl-D-alanine dipeptide. nih.govbiorxiv.org The synthesis of this pentapeptide is a non-ribosomal process, carried out by a series of dedicated ATP-dependent ligases known as Mur ligases (MurC, MurD, MurE, and MurF). nih.govnih.gov The resulting UDP-MurNAc-pentapeptide is often referred to as Park's nucleotide. nih.govasm.org
Several key enzymes are involved in the cytoplasmic synthesis of peptidoglycan precursors. The conversion of UDP-GlcNAc to UDP-MurNAc marks the first committed step in peptidoglycan biosynthesis and is catalyzed by two essential enzymes: MurA and MurB. asm.orgnih.gov
MurA , an enolpyruvyl transferase, catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to the 3'-hydroxyl group of UDP-GlcNAc. nih.gov
MurB , a reductase, then reduces the enolpyruvyl group to a lactyl group, forming UDP-MurNAc. nih.gov
Once UDP-MurNAc is formed, the Mur ligases sequentially add the amino acids to create the pentapeptide stem. nih.gov After the formation of the UDP-MurNAc-pentapeptide, the process moves to the cytoplasmic membrane. Here, the MraY enzyme transfers the phospho-MurNAc-pentapeptide moiety to a lipid carrier, undecaprenyl phosphate (B84403) (C55-P), forming Lipid I. nih.gov
Finally, the enzyme MurG , a glycosyltransferase, catalyzes the addition of GlcNAc (from UDP-GlcNAc) to Lipid I, forming Lipid II, the complete peptidoglycan monomer. asm.orgnih.gov Lipid II is then translocated across the cytoplasmic membrane to the periplasm by a flippase, MurJ. asm.org
Table 1: Key Enzymes in Cytoplasmic Peptidoglycan Precursor Synthesis
| Enzyme | Function | Location |
| GlmS, GlmM, GlmU | Catalyze the synthesis of UDP-GlcNAc from fructose-6-phosphate. asm.org | Cytoplasm |
| MurA | Transfers enolpyruvate from PEP to UDP-GlcNAc. nih.gov | Cytoplasm |
| MurB | Reduces the enolpyruvyl group to a lactyl group, forming UDP-MurNAc. nih.gov | Cytoplasm |
| MurC, D, E, F | Sequentially add amino acids to UDP-MurNAc to form the pentapeptide. nih.govnih.gov | Cytoplasm |
| MraY | Transfers the phospho-MurNAc-pentapeptide to the lipid carrier C55-P, forming Lipid I. nih.gov | Cytoplasmic Membrane |
| MurG | Adds GlcNAc to Lipid I to form Lipid II. asm.org | Cytoplasmic Membrane |
| MurJ | Flips Lipid II across the cytoplasmic membrane to the periplasm. asm.org | Cytoplasmic Membrane |
Membrane-Bound Glycan Chain Elongation (Transglycosylation)
Once Lipid II is translocated to the outer face of the cytoplasmic membrane, the next phase of peptidoglycan synthesis, transglycosylation, occurs. This process involves the polymerization of the disaccharide-pentapeptide monomers into long glycan chains. nih.gov This reaction is catalyzed by enzymes known as peptidoglycan glycosyltransferases (GTs). nih.gov
The GTs add the newly arrived Lipid II monomer to the growing end of a nascent glycan chain. nih.gov This reaction extends the polysaccharide backbone of the peptidoglycan. Some of the key enzymes with glycosyltransferase activity are bifunctional Penicillin-Binding Proteins (PBPs), which also possess transpeptidase activity. mdpi.com
Peptide Cross-linking (Transpeptidation) Machinery
The final step in the synthesis of the mature peptidoglycan sacculus is the cross-linking of the peptide side chains of adjacent glycan strands. This transpeptidation reaction is catalyzed by a group of enzymes known as transpeptidases (TPs), which are a major class of Penicillin-Binding Proteins (PBPs). mdpi.com
The transpeptidation reaction creates a strong, mesh-like structure that provides mechanical strength and rigidity to the cell wall. nih.gov The reaction involves the cleavage of the terminal D-alanine from the pentapeptide of a donor stem and the formation of a new peptide bond between the fourth amino acid of the donor stem and the third amino acid of an acceptor stem on a neighboring glycan chain. mdpi.com This cross-linking is crucial for the integrity of the peptidoglycan layer and the survival of the bacterium.
Dynamic Regulation of Peptidoglycan Synthesis During Bacterial Growth and Division
Peptidoglycan synthesis is not a static process but is dynamically regulated to accommodate cell growth and division. The synthesis of new peptidoglycan must be precisely coordinated in space and time to ensure that the cell elongates and divides correctly while maintaining its shape and integrity. nih.govasm.org This spatio-temporal control is largely orchestrated by two multi-protein complexes: the elongasome and the divisome. dtu.dk
During vegetative growth, the elongasome is responsible for inserting new peptidoglycan along the lateral walls of the cell, leading to cell elongation. As the cell prepares to divide, peptidoglycan synthesis shifts to the mid-cell, where the divisome assembles to form the septum that will partition the two daughter cells. nih.gov
The elongasome is a protein complex that directs the synthesis of peptidoglycan during cell elongation in rod-shaped bacteria. asm.org Key components of the elongasome include the actin-like cytoskeletal protein MreB, which forms helical filaments that guide the movement of the complex, and the RodA-PBP2 synthase pair, which carries out the transglycosylation and transpeptidation reactions. nih.gov
The divisome is a large protein complex that assembles at the future division site and is responsible for synthesizing the septal peptidoglycan. asm.orgnih.gov The central organizer of the divisome is the tubulin homolog FtsZ, which polymerizes into a ring-like structure (the Z-ring) at the mid-cell. mdpi.comnih.gov The Z-ring serves as a scaffold for the recruitment of other divisome proteins, including the FtsW-FtsI (PBP3) synthase complex, which is responsible for septal peptidoglycan synthesis. dtu.dknih.gov The treadmilling of FtsZ filaments is thought to drive the circumferential movement of the peptidoglycan synthesis machinery, ensuring uniform constriction of the septum. biorxiv.orgfrontiersin.orgresearchgate.net
Table 2: Core Components of the Elongasome and Divisome
| Complex | Key Components | Primary Function |
| Elongasome | MreB, MreC, MreD, RodA, PBP2, RodZ nih.govbiorxiv.org | Directs lateral cell wall synthesis for cell elongation. asm.org |
| Divisome | FtsZ, FtsA, ZipA, FtsW, FtsI (PBP3), FtsN, FtsQLB asm.orgnih.gov | Directs septal cell wall synthesis for cell division. asm.orgnih.gov |
The assembly and activity of the peptidoglycan synthesis machinery are tightly controlled by a variety of regulatory proteins and signaling pathways. These networks ensure that cell wall synthesis is coordinated with other cellular processes, such as DNA replication and nutrient availability.
Two-Component Systems (TCSs) are a primary means by which bacteria sense and respond to environmental changes. nih.gov The WalK/WalR (also known as YycG/YycF) system is an essential TCS in many Gram-positive bacteria that acts as a master regulator of cell wall metabolism. asm.orgnih.govnih.gov It controls the expression of genes involved in peptidoglycan synthesis and degradation, thereby influencing cell wall turnover and biofilm formation. asm.orgasm.org
Serine/Threonine Protein Kinases (STPKs) , which are analogous to eukaryotic kinases, play a crucial role in regulating various cellular processes in bacteria, including cell division and cell wall biosynthesis. nih.gov These kinases can phosphorylate multiple target proteins, thereby integrating various signals to control peptidoglycan synthesis. For instance, in Staphylococcus aureus, the kinase Stk and the phosphatase Stp modulate cell wall synthesis, and Stk can phosphorylate the FemX enzyme involved in peptidoglycan precursor modification. researchgate.net In Streptococcus pneumoniae, the kinase StkP is involved in transmitting information about the cell wall status to key players in cell division. dtu.dk
Feedback regulation also plays a role in controlling peptidoglycan synthesis. Muropeptides, which are breakdown products of peptidoglycan, can be recycled and re-internalized by the cell. frontiersin.org An accumulation of certain muropeptides, such as tetrapeptides, can signal a reduction in the synthesis of new peptidoglycan precursors, thus providing a feedback mechanism to maintain homeostasis. biorxiv.org Additionally, the protein CpoB (Coordinator of peptidoglycan synthesis and outer membrane constriction) has been identified as a key regulator that physically and functionally coordinates the septal peptidoglycan synthesis machinery with the machinery responsible for outer membrane constriction in Gram-negative bacteria, ensuring the integrity of the cell envelope during division. nih.govnih.govelifesciences.orguniprot.org
Control of Peptidoglycan Assembly by Environmental Signals and Stress Conditions
Bacteria must constantly adapt their physiological processes to survive in fluctuating and often hostile environments. asm.orgnih.gov The synthesis and assembly of peptidoglycan (PG), an essential component of the cell wall that provides structural integrity and maintains cell shape, is a prime example of such adaptation. nih.govwustl.edu The machinery for PG synthesis is located at the cell surface, making it uniquely susceptible to environmental stressors. asm.orgwustl.edu Consequently, bacteria have evolved sophisticated quality control mechanisms to ensure the robustness of PG metabolism in response to various environmental signals and stress conditions, thereby preventing cell lysis. asm.orgnih.govwustl.edu These adaptive strategies often involve modifying the chemical structure of the peptidoglycan or altering the activity and composition of the enzymatic machinery responsible for its synthesis. asm.orgnih.gov
Nutrient Availability:
The availability of nutrients in the environment directly influences the rate of cell growth and, consequently, the demand for new peptidoglycan synthesis. nih.gov Bacteria modulate PG synthesis to match their growth rate. For instance, the formation of MreB filaments in Bacillus subtilis, which is crucial for cell elongation, is regulated by the abundance of the PG precursor Lipid II, ensuring that cell growth is proportional to nutrient availability. nih.gov
Furthermore, the availability of specific precursor molecules can lead to structural alterations in the peptidoglycan itself. In Staphylococcus aureus, the availability of glycine (B1666218), a key component of the pentaglycine (B1581309) interpeptide bridge in its peptidoglycan, is a critical factor. nih.gov Studies have shown that as S. aureus cultures enter the stationary phase, glycine becomes depleted from the medium. This depletion leads to the synthesis of peptidoglycan with stems that lack the complete glycine bridge, altering the cell wall's architecture. nih.gov
Table 1: Effect of Glycine Availability on S. aureus Peptidoglycan Structure
| Condition | Observation | Structural Outcome on Peptidoglycan | Reference |
| Glycine-Rich (Exponential Phase) | Ample glycine is available in the growth medium. | Peptidoglycan stems are predominantly cross-linked with the characteristic pentaglycine bridge. | nih.gov |
| Glycine-Depleted (Stationary Phase) | Glycine is depleted from the growth medium. | An increased proportion of peptidoglycan stems lack glycine bridges, resulting in reduced cross-linking. | nih.gov |
| Engineered Glycine Depletion | S. aureus grown in a medium completely lacking glycine. | Accelerated emergence of non-bridge-linked stems in the peptidoglycan, even at earlier growth stages. | nih.gov |
| Glycine Supplementation | S. aureus grown in a medium with 8x the normal glycine concentration. | Glycine is still available in the medium even at stationary phase, preserving the bridged structure. | nih.gov |
pH and Osmotic Stress:
Bacteria frequently encounter changes in external pH and osmolarity. The cell wall's integrity is paramount to surviving these physicochemical stresses. asm.orgnih.gov
pH Variations: The activity of key peptidoglycan synthesizing enzymes, particularly Penicillin-Binding Proteins (PBPs), can be pH-dependent. In Escherichia coli, the two major bifunctional PBPs, PBP1a and PBP1b, exhibit different pH optima for their activity. PBP1b remains active across a broad pH range, while PBP1a becomes inactive at an acidic pH of 4.8. nih.gov This differential activity means that E. coli cells lacking PBP1b are more susceptible to lysis at acidic pH, whereas cells lacking PBP1a show growth defects at neutral to alkaline pH. nih.gov
Table 2: pH-Dependent Fitness Contribution of E. coli Penicillin-Binding Proteins (PBPs)
| PBP Mutant | pH Condition | Observed Phenotype | In Vitro Activity | Reference |
| ΔPBP1a | pH 6.9 - 8.2 | Modest but significant growth defect. | Active | nih.gov |
| ΔPBP1a | pH < 5.5 | No significant additional defect noted. | Inactive at pH 4.8 | nih.gov |
| ΔPBP1b | pH 6.9 - 8.2 | No significant defect noted. | Active | nih.gov |
| ΔPBP1b | pH < 5.5 | Attenuated growth or cell lysis. | Remains active | nih.gov |
Osmotic Stress: The primary function of the peptidoglycan sacculus is to counteract the turgor pressure that arises from the hypertonic cytoplasm relative to the external environment. nih.govlibretexts.orgnih.gov Sudden changes in external solute concentration can lead to osmotic shock. nih.gov In response to hyperosmotic stress, which causes water to flow out of the cell, bacteria can alter their cell wall structure to maintain integrity. frontiersin.org Studies in E. coli show that under conditions of envelope stress, there is an elevation of mDAP3-mDAP3 cross-links, which are thought to increase the rigidity and strength of the peptidoglycan sacculus. nih.gov This structural reinforcement helps the cell withstand mechanical stresses. nih.govnih.gov
Antibiotic-Induced Stress:
Antibiotics that target cell wall synthesis represent a major environmental threat to bacteria. nih.govnih.gov In response to this form of stress, bacteria have developed various mechanisms to modify their peptidoglycan assembly process.
When bacteria are exposed to sub-lethal concentrations of β-lactam antibiotics, which inhibit the DD-transpeptidases that form peptide cross-links, they can activate alternative pathways. oup.compharmacy180.com For example, the activity of LD-transpeptidases, which are insensitive to most β-lactams, can increase. asm.org These enzymes create 3-3 cross-links (mDAP3-mDAP3) instead of the typical 4-3 cross-links, resulting in a remodeled peptidoglycan that provides structural integrity despite the inhibition of the primary pathway. asm.orgnih.gov
Glycopeptide antibiotics like vancomycin (B549263), which bind to the D-Ala-D-Ala terminus of the peptide stem, also trigger adaptive responses. oup.comsigmaaldrich.com Resistance mechanisms involve altering the synthesis of the peptidoglycan precursor itself, for example, by replacing the terminal D-Ala with D-Lactate or D-Serine, which reduces the binding affinity of the antibiotic. oup.com
Table 3: Bacterial Responses to Cell Wall-Active Antibiotics
| Antibiotic Class | Mechanism of Action | Bacterial Adaptive Response | Effect on Peptidoglycan | Reference |
| β-Lactams (e.g., Penicillin) | Inhibit DD-transpeptidases (PBPs), preventing 4-3 peptide cross-linking. libretexts.orgoup.com | Upregulation of β-lactam-insensitive LD-transpeptidases. | Formation of alternative 3-3 peptide cross-links to maintain structural integrity. | asm.orgnih.gov |
| Glycopeptides (e.g., Vancomycin) | Bind to the D-Ala-D-Ala terminus of Lipid II, sterically hindering transglycosylation and transpeptidation. oup.comsigmaaldrich.com | Alteration of the peptide stem terminus (e.g., D-Ala to D-Lactate). | Synthesis of modified precursors that do not bind the antibiotic, allowing synthesis to proceed. | oup.com |
| D-Cycloserine | Inhibits Alanine racemase and D-Ala-D-Ala ligase, preventing precursor synthesis. pharmacy180.comsigmaaldrich.com | Increased expression of the target enzymes or mutations that reduce antibiotic binding. | Resumption of normal D-Ala-D-Ala synthesis for incorporation into peptidoglycan. | pharmacy180.com |
| Bacitracin | Inhibits the dephosphorylation of the lipid carrier (undecaprenyl pyrophosphate), preventing its recycling. nih.govsigmaaldrich.com | Increased synthesis of the lipid carrier or efflux pump activity. | Restoration of the Lipid II cycle, allowing for continued transport of precursors. | sigmaaldrich.com |
Peptidoglycan Turnover, Remodeling, and Recycling Systems
Enzymatic Hydrolysis of Peptidoglycan: Autolysins (e.g., Lytic Transglycosylases, Amidase, Peptidases) and Their Specificities
The enzymatic breakdown of peptidoglycan is primarily carried out by a group of endogenous enzymes known as autolysins. nih.gov These enzymes are critical for various physiological processes, including cell wall growth, turnover, cell division, and separation. nih.govasm.orgyoutube.com Autolysins are broadly classified based on their specific cleavage sites within the peptidoglycan structure. youtube.com The major classes of autolysins include glycosidases (lytic transglycosylases and glucosaminidases), amidases, and peptidases. wikipedia.org
Lytic Transglycosylases (LTs) are enzymes that cleave the β-1,4-glycosidic bond between N-acetylmuramic acid (MurNAc) and N-acetylglucosamine (GlcNAc) residues in the glycan backbone. nih.govoup.com Unlike lysozymes, which are hydrolases, LTs catalyze a non-hydrolytic cleavage, resulting in the formation of a 1,6-anhydroMurNAc product. oup.comasclepiusopen.com This reaction is facilitated by a catalytic glutamate (B1630785) or aspartate residue in the active site. nih.gov LTs play a crucial role in creating space within the peptidoglycan sacculus for the insertion of new material during cell wall synthesis, remodeling, and the assembly of cell-envelope spanning structures like flagella and secretion systems. nih.govasclepiusopen.com
Amidases , specifically N-acetylmuramoyl-L-alanine amidases, sever the amide bond between the lactyl group of MurNAc and the L-alanine residue of the stem peptide. researchgate.netnih.gov This action effectively separates the glycan strands from the peptide cross-links. mdpi.com Amidases are essential for the separation of daughter cells following cell division. nih.gov In Escherichia coli, for instance, the coordinated action of amidases like AmiA, AmiB, and AmiC is indispensable for septal cleavage. mdpi.com The activity of some amidases is potentiated by activator proteins, such as NlpD activating AmiC in Xanthomonas campestris. mdpi.com
Peptidases are a diverse group of enzymes that cleave the peptide cross-bridges connecting the glycan strands. wikipedia.org They are further categorized based on their specific cleavage sites within the peptide stem, such as DD-endopeptidases, LD-endopeptidases, and carboxypeptidases. texilajournal.com For example, NlpC/P60 peptidases are a family of hydrolases crucial for cell wall turnover and division. wikipedia.org Carboxypeptidases, such as DacA (PBP5) in E. coli, are responsible for trimming the terminal D-alanine from the pentapeptide stem, a crucial step in regulating the extent of cross-linking. texilajournal.com
The coordinated action of these autolysins is tightly regulated to prevent uncontrolled degradation of the cell wall, which would lead to cell lysis. texilajournal.com
| Autolysin Class | Specific Bond Cleaved | Primary Function(s) | Example Enzyme(s) |
|---|---|---|---|
| Lytic Transglycosylases (LTs) | β-1,4-glycosidic bond between MurNAc and GlcNAc | Cell wall remodeling, insertion of new peptidoglycan, assembly of cell surface structures. nih.govasclepiusopen.com | Slt70, MltA, MltB (E. coli) oup.com |
| Amidases (N-acetylmuramoyl-L-alanine amidases) | Amide bond between MurNAc and L-alanine | Daughter cell separation, septal cleavage. mdpi.comnih.gov | AmiA, AmiB, AmiC (E. coli), LytA (Streptococcus pneumoniae) mdpi.comnih.gov |
| Peptidases (Endopeptidases, Carboxypeptidases) | Peptide bonds within the cross-bridges | Cell wall turnover, regulation of cross-linking, cell division. wikipedia.orgtexilajournal.com | NlpC/P60 family, DacA (PBP5) (E. coli), LytE, LytF (Bacillus subtilis) wikipedia.orgnih.govtexilajournal.com |
Role of Peptidoglycan Remodeling in Cell Wall Expansion and Morphogenesis
The growth and division of a bacterial cell necessitate the expansion of its peptidoglycan sacculus, a process that is intimately linked to cell morphogenesis. texilajournal.com This expansion is not a simple addition of new material but a highly coordinated process of peptidoglycan remodeling, involving both synthesis and degradation. oup.com The maintenance of a defined cell shape, whether spherical, rod-like, or spiral, depends on the precise spatial and temporal control of these activities. texilajournal.com
During cell elongation in rod-shaped bacteria, new peptidoglycan is inserted along the cylindrical part of the cell wall. This process requires the cleavage of existing peptidoglycan by autolysins to create space for the incorporation of newly synthesized glycan strands. texilajournal.comexpasy.org The synthesis of new peptidoglycan and its attachment to the existing sacculus occur concurrently, preventing the formation of large gaps that could compromise the structural integrity of the cell wall. texilajournal.com In many rod-shaped bacteria, the actin-like protein MreB forms filamentous structures that are thought to guide the machinery responsible for peptidoglycan synthesis during elongation. texilajournal.com
Cell division involves the formation of a septum at the mid-cell, which eventually divides the parent cell into two daughter cells. This process requires a localized increase in peptidoglycan synthesis at the division site, orchestrated by a complex of proteins known as the divisome. wikipedia.orgnih.gov The FtsZ ring, a key component of the divisome, acts as a scaffold for the recruitment of peptidoglycan synthases and hydrolases. wikipedia.orgnih.gov As the septum grows inward, autolysins are required to remodel the septal peptidoglycan, allowing for the constriction of the cell envelope and eventual separation of the daughter cells. researchgate.net In Gram-negative bacteria, this remodeling is also crucial for the invagination of the outer membrane. nih.gov
The balance between peptidoglycan synthesis and hydrolysis is critical for maintaining cell shape and integrity. Disrupting this balance can lead to morphological defects. For instance, the absence of certain carboxypeptidases in E. coli results in altered cell diameter and a non-uniform cell surface. texilajournal.com Conversely, the inhibition of peptidoglycan synthases can lead to uncontrolled autolytic activity and cell lysis. mdpi.com The maturation of the cell wall also involves structural rearrangements. In pneumococci, for example, newly incorporated peptidoglycan undergoes significant secondary changes in its peptide composition as the cell wall matures. mdpi.com
| Process | Key Enzymatic Activities | Cellular Outcome | Associated Proteins/Complexes |
|---|---|---|---|
| Cell Elongation | Transglycosylation, Transpeptidation, Endopeptidase activity | Increase in cell length while maintaining rod shape. texilajournal.com | MreB cytoskeleton, Elongasome complex (e.g., RodA, PBP2) nih.gov |
| Septum Formation | Localized and increased transglycosylation and transpeptidation | Formation of the division septum at the mid-cell. wikipedia.orgnih.gov | FtsZ ring, Divisome complex (e.g., FtsW, FtsI/PBP3) wikipedia.orgnih.gov |
| Cell Separation | Amidase and Endopeptidase activity | Cleavage of the septum to separate daughter cells. researchgate.net | AmiA, AmiB, AmiC (E. coli), LytE, LytF (B. subtilis) frontiersin.org |
| Cell Wall Maturation | Carboxypeptidase and other peptidase activities | Structural refinement and stabilization of the peptidoglycan sacculus. mdpi.com | DacA (PBP5) (E. coli) texilajournal.com |
Peptidoglycan Recycling Pathway: Conservation and Reutilization of N-acetyl-D-glucosamine and Muramic Acid Derivatives
During peptidoglycan turnover, bacteria release fragments of their cell wall, known as muropeptides. nih.gov To conserve energy and resources, many bacteria have evolved highly efficient recycling pathways to internalize and reutilize these fragments. nih.govtexilajournal.com This process is particularly well-characterized in Gram-negative bacteria like E. coli, which can recycle up to 50% of its cell wall components per generation. nih.gov While initially thought to be less prominent in Gram-positive bacteria, recent studies have shown that they also possess and rely on peptidoglycan recycling, especially during stationary phase. nih.gov
The recycling process begins in the periplasm (in Gram-negative bacteria) or the extracellular environment, where autolysins, particularly lytic transglycosylases, generate muropeptides. wikipedia.org These fragments, which often contain an anhydro-MurNAc residue, are then transported into the cytoplasm. nih.gov In E. coli, this transport is primarily mediated by the permease AmpG. nih.govnih.gov Some bacteria, like Agrobacterium tumefaciens, utilize an alternative ABC transporter system for this purpose. nih.govfrontiersin.org
Once inside the cytoplasm, the muropeptides are broken down into their constituent components: N-acetyl-D-glucosamine (GlcNAc), muramic acid derivatives, and peptides. nih.gov The enzyme NagZ, a β-N-acetylglucosaminidase, cleaves the bond between GlcNAc and anhydro-MurNAc. nih.gov The amidase AmpD then separates the peptide from the anhydro-MurNAc sugar. nih.gov
The salvaged components are then channeled back into biosynthetic pathways. GlcNAc can be phosphorylated by NagK to GlcNAc-6-phosphate, which can then enter glycolysis or be converted to UDP-GlcNAc for new peptidoglycan synthesis. expasy.orgmdpi.com The anhydro-MurNAc is phosphorylated by the kinase AnmK and subsequently converted into UDP-MurNAc-pentapeptide, a key precursor for peptidoglycan synthesis. researchgate.netmdpi.com The salvaged peptides can be directly re-ligated to UDP-MurNAc by the muropeptide ligase Mpl, bypassing several steps of de novo peptide synthesis. nih.gov
The conservation of peptidoglycan recycling pathways across a wide range of bacteria underscores their importance for bacterial physiology, contributing to metabolic efficiency and, in some cases, virulence and antibiotic resistance. researchgate.netnih.gov
| Step | Location | Key Enzyme(s)/Transporter(s) | Substrate(s) | Product(s) |
|---|---|---|---|---|
| Muropeptide Transport | Cytoplasmic Membrane | AmpG (MFS transporter), YejBEF-YepA (ABC transporter) nih.govfrontiersin.org | Periplasmic muropeptides (e.g., GlcNAc-anhydroMurNAc-peptide) | Cytoplasmic muropeptides |
| Sugar Cleavage | Cytoplasm | NagZ (β-N-acetylglucosaminidase) nih.gov | GlcNAc-anhydroMurNAc-peptide | GlcNAc, anhydroMurNAc-peptide |
| Peptide Cleavage | Cytoplasm | AmpD (N-acetyl-anhydromuramyl-L-alanine amidase) nih.gov | anhydroMurNAc-peptide | anhydroMurNAc, peptide |
| GlcNAc Reutilization | Cytoplasm | NagK (N-acetylglucosamine kinase) mdpi.com | N-acetyl-D-glucosamine (GlcNAc) | GlcNAc-6-phosphate |
| Muramic Acid Reutilization | Cytoplasm | AnmK (anhydro-N-acetylmuramic acid kinase) researchgate.net | anhydro-N-acetylmuramic acid | anhydroMurNAc-6-phosphate |
| Peptide Reutilization | Cytoplasm | Mpl (Muropeptide ligase) nih.gov | UDP-MurNAc, salvaged peptide | UDP-MurNAc-peptide |
External Degradation by Host Lysozymes and Phage Enzymes
The bacterial cell wall is a primary target for external attack by the host immune system and bacteriophages (phages). Both have evolved potent enzymes capable of degrading peptidoglycan, leading to bacterial lysis.
Host Lysozymes are a crucial component of the innate immune system, found in bodily fluids such as tears, saliva, and mucus. youtube.com Lysozyme (B549824) is a glycoside hydrolase that catalyzes the hydrolysis of the β-1,4-glycosidic bond between MurNAc and GlcNAc in the peptidoglycan backbone. youtube.com This enzymatic activity weakens the cell wall, rendering the bacterium susceptible to osmotic lysis and death. youtube.com Lysozyme is particularly effective against Gram-positive bacteria, whose thick peptidoglycan layer is more exposed. nih.gov While the outer membrane of Gram-negative bacteria offers some protection, lysozyme can still exhibit bactericidal activity against them, suggesting mechanisms beyond its enzymatic function may also be at play. nih.govnih.gov
Bacteria have developed various strategies to evade degradation by host lysozymes. nih.gov These include modifying the peptidoglycan structure to make it resistant to hydrolysis, such as through O-acetylation of MurNAc residues by enzymes like OatA in Staphylococcus aureus. nih.gov Some Gram-negative bacteria express specific protein inhibitors of lysozyme, such as the Ivy protein found in E. coli. nih.gov
Phage Enzymes , particularly endolysins, are produced by bacteriophages during the late stage of their lytic cycle to degrade the host bacterium's cell wall from within, allowing for the release of new phage progeny. wikipedia.orgnih.gov These enzymes are highly efficient peptidoglycan hydrolases and can be classified into the same general categories as bacterial autolysins: amidases, glycosidases (including lysozyme-like muramidases), and endopeptidases. oup.commdpi.com When applied externally, purified recombinant endolysins can rapidly lyse susceptible bacteria, a phenomenon termed "lysis from without". nih.gov
The lytic process in many phages is coordinated by a holin-endolysin system. Holins are small membrane proteins that form pores in the cytoplasmic membrane at a precise time, allowing the endolysins that have accumulated in the cytoplasm to access and degrade the peptidoglycan. researchgate.netnih.gov Phages also utilize virion-associated lysins (VALs), which are enzymes located on the phage tail that locally digest the peptidoglycan during the initial stages of infection to allow for the injection of the phage genome. mdpi.com
The high specificity and lytic potency of phage endolysins make them attractive candidates for development as novel antimicrobial agents, especially in the face of rising antibiotic resistance. texilajournal.comtexilajournal.comfrontiersin.org
| Enzyme Source | Enzyme Type | Mechanism of Action | Bacterial Evasion/Counterpart |
|---|---|---|---|
| Host Immune System | Lysozyme (Muramidase) | Hydrolyzes β-1,4-glycosidic bond between MurNAc and GlcNAc, leading to cell wall weakening and osmotic lysis. youtube.comyoutube.com | Peptidoglycan modification (e.g., O-acetylation of MurNAc), expression of lysozyme inhibitors (e.g., Ivy protein). nih.gov |
| Bacteriophage (Lytic Cycle) | Endolysins (Amidases, Glycosidases, Endopeptidases) | Degrade peptidoglycan from within to release phage progeny. Can also lyse bacteria when applied externally. nih.govmdpi.com | Evolution of phage resistance (e.g., modification of cell surface receptors). |
| Bacteriophage (Infection) | Virion-Associated Lysins (VALs) | Locally digest peptidoglycan to facilitate phage DNA injection into the host cell. mdpi.com | Modification of peptidoglycan structure at the site of infection. |
Biological Functions of Peptidoglycan Beyond Structural Integrity
Guardian of the Cell: Maintenance of Osmotic Stability and Turgor Pressure
A fundamental role of peptidoglycan is to counteract the substantial internal turgor pressure that arises from the hypertonic cytoplasm of bacteria relative to their environment. libretexts.orgnih.gov This pressure, if unchecked, would lead to cell lysis. The robust, mesh-like structure of the peptidoglycan sacculus provides the necessary tensile strength to withstand this osmotic stress, thereby preserving cellular integrity. nih.govasm.orgoup.comcreative-proteomics.com In Gram-negative bacteria like Escherichia coli, recent research has highlighted a cooperative mechanical relationship between the peptidoglycan layer and the outer membrane. scienmag.com This structural alliance helps to constrain the periplasmic space, creating a pressurized compartment that counterbalances cytoplasmic turgor during sudden decreases in external osmolarity, a phenomenon known as hypoosmotic shock. scienmag.com This dynamic interplay underscores the sophisticated mechanisms by which peptidoglycan and associated structures maintain cellular stability in fluctuating environments.
The elasticity and flexibility of the peptidoglycan sacculus are also crucial. asm.org This allows for rapid expansion and contraction of the cell in response to changes in turgor and external osmotic conditions, ensuring the cell can adapt without catastrophic failure. asm.org
The Architect Within: Determinant of Bacterial Cell Shape and Morphology
Alterations in peptidoglycan synthesis or remodeling can lead to dramatic changes in cell shape. nih.gov For example, mutations affecting the enzymes responsible for peptidoglycan synthesis can result in aberrant cell morphologies, such as filamentous or branched cells. nih.gov The controlled insertion of new peptidoglycan material during cell growth is a highly regulated process that ensures the maintenance of a consistent and functional cell shape. biologyinsights.com
A Critical Role in Division: Septum Formation and Cell Separation
Bacterial cell division, typically occurring through binary fission, is critically dependent on the precise synthesis and remodeling of peptidoglycan at the division site. nih.govevolutionnews.org A specialized structure called the divisome, composed of a complex of proteins including FtsZ, orchestrates the synthesis of a new peptidoglycan layer that forms the septum, the partition that divides the mother cell into two daughter cells. libretexts.orgsciencevivid.com
The process involves both the synthesis of new peptidoglycan material to construct the septum and the controlled enzymatic cleavage of the existing peptidoglycan to allow for the final separation of the daughter cells. evolutionnews.orgasm.org Enzymes known as autolysins play a crucial role in hydrolyzing specific bonds within the peptidoglycan, enabling the separation of the newly formed cells. biologyinsights.comevolutionnews.org The proper coordination of peptidoglycan synthesis and hydrolysis at the septum is essential for successful cell division; imbalances can lead to defects such as chain formation in cells that normally separate. asm.org
A Double-Edged Sword: Influence on Bacterial Virulence and Pathogenesis
Peptidoglycan is not merely a passive bystander in the host-pathogen interaction; it is an active participant that can significantly influence the course of an infection. asm.orgnih.gov The host immune system has evolved to recognize peptidoglycan and its fragments as pathogen-associated molecular patterns (PAMPs), triggering an inflammatory response. nih.govsigmaaldrich.com This recognition is mediated by pattern recognition receptors (PRRs) such as Toll-like receptor 2 (TLR2) and the cytosolic NOD-like receptors (NOD1 and NOD2). nih.govsigmaaldrich.com
The release of peptidoglycan fragments during bacterial growth and division can therefore stimulate the host's innate immune system. asm.orgoup.com While this is a crucial defense mechanism, excessive or dysregulated inflammation triggered by peptidoglycan can contribute to the pathology of infectious diseases. oup.com
Furthermore, some pathogenic bacteria modify their peptidoglycan structure to evade host defenses. asm.org These modifications can render the peptidoglycan resistant to degradation by host enzymes like lysozyme (B549824), allowing the bacteria to persist and cause disease. oup.com The degree of peptidoglycan cross-linking has also been shown to influence virulence in some pathogens. asm.org
Intracellular Messenger: Signaling and Regulatory Functions within the Bacterial Cell
Beyond its interactions with the host, fragments of peptidoglycan can also function as signaling molecules within the bacterial population itself. oup.comnih.gov The breakdown and recycling of peptidoglycan are continuous processes in growing bacteria. oup.com During this turnover, small peptidoglycan fragments, or muropeptides, are released into the cytoplasm. nih.gov
These muropeptides can be sensed by specific cytoplasmic proteins, leading to the regulation of various cellular processes. oup.com For instance, in some bacteria, the accumulation of specific muropeptides can signal that the cell wall is damaged or that the cell is under stress, leading to the induction of antibiotic resistance mechanisms, such as the production of β-lactamases. asm.orgoup.com This intricate feedback loop allows bacteria to monitor the state of their cell wall and respond accordingly to threats. Recent studies have also suggested that soluble peptidoglycan fragments can act as intercellular signals, influencing the behavior of the entire bacterial community. oup.com
Peptidoglycan in Host Pathogen Interactions and Immune Modulation
Peptidoglycan as a Fundamental Pathogen-Associated Molecular Pattern (PAMP)
The innate immune system has evolved to recognize conserved molecular structures unique to microorganisms, known as Pathogen-Associated Molecular Patterns (PAMPs). wikipedia.orgnih.gov Peptidoglycan is a quintessential PAMP for several key reasons. nih.gov Firstly, it is an essential polymer for the survival of most bacteria, forming a mesh-like layer that provides structural integrity and protection from osmotic lysis. nih.govaai.org Secondly, its fundamental structure, composed of alternating N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) residues, is highly conserved across a vast range of bacterial species but is conspicuously absent in host organisms. nih.govnih.gov This distinction between "non-self" and "self" allows the immune system to identify a bacterial presence without ambiguity. nih.gov The recognition of PGN as a PAMP by host Pattern Recognition Receptors (PRRs) initiates a rapid and robust innate immune response, characterized by the production of inflammatory cytokines and the activation of immune cells, thereby forming the first line of defense against bacterial infection. wikipedia.orgnih.gov
Direct Recognition by Host Pattern Recognition Receptors (PRRs)
The host immune system employs a diverse arsenal (B13267) of PRRs to detect the presence of PGN and its breakdown products. These receptors are strategically located at the cell surface and within the cytoplasm to survey for signs of bacterial invasion.
NOD-like receptors (NLRs) are intracellular sensors crucial for detecting cytoplasmic PGN fragments. nih.govescholarship.org Two of the most well-characterized NLRs, NOD1 and NOD2, exhibit remarkable specificity for distinct PGN motifs. nih.govumich.edu
NOD1 primarily recognizes a structure containing meso-diaminopimelic acid (DAP), which is characteristic of Gram-negative bacteria and certain Gram-positive bacteria. umich.edunih.gov The minimal PGN fragment required for NOD1 activation is the dipeptide γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP). nih.gov
NOD2 acts as a general sensor for PGN from nearly all bacteria, both Gram-positive and Gram-negative. nih.gov Its specific ligand is muramyl dipeptide (MDP), which consists of N-acetylmuramic acid linked to a dipeptide (L-Ala-D-isoGln). aai.orgnih.gov MDP is the fundamental repeating unit of the PGN polymer.
The recognition of these specific fragments, which include the core N-acetylglucosamine-MurNAc backbone, occurs through the leucine-rich repeat (LRR) domains of the NOD proteins. aai.org This specific ligand recognition allows the host to tailor its immune response based on the type of bacteria present in the cytoplasm.
| Receptor | Specific Ligand | Predominant Bacterial Source |
| NOD1 | γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP) | Gram-negative bacteria |
| NOD2 | Muramyl Dipeptide (MDP) | Most Gram-positive and Gram-negative bacteria |
Toll-like receptor 2 (TLR2) is a key cell surface PRR that recognizes a wide array of microbial molecules, including components of the bacterial cell wall. nih.govtaylorandfrancis.com While its role in recognizing bacterial lipoproteins is firmly established, its direct interaction with PGN has been a subject of some debate. Early studies suggested that TLR2 was the primary sensor for PGN. asm.org However, subsequent research indicated that the inflammatory activity observed in many commercial PGN preparations was due to contamination with TLR2-activating lipoproteins or lipoteichoic acids. embopress.orgembopress.org
Despite this controversy, several studies using highly purified PGN from bacteria like Staphylococcus aureus have demonstrated that polymeric PGN can indeed activate cells through TLR2, often in a heterodimer with TLR1 or TLR6. nih.govasm.org Therefore, while lipoproteins are potent TLR2 agonists, PGN itself is also recognized, contributing to the host's ability to detect the presence of extracellular bacteria. nih.gov
Peptidoglycan Recognition Proteins (PGRPs), or PGLYRPs in mammals, are a highly conserved family of innate immunity proteins found in both invertebrates and vertebrates. wikipedia.orgnih.govnih.gov These proteins possess a conserved PGRP domain that is capable of binding to PGN. nih.govnih.gov
In Invertebrates: Insects possess a large family of PGRPs that function as the primary sensors of bacterial infection. wikipedia.org Upon binding to PGN, they can trigger various effector pathways, including the Toll and Imd signaling pathways, leading to the production of antimicrobial peptides. nih.govnih.gov Some insect PGRPs also have direct amidase activity, hydrolyzing PGN, or can induce phagocytosis. nih.gov
In Vertebrates: Mammals have four PGLYRPs (PGLYRP-1, -2, -3, and -4). nih.govnih.gov Their functions are diverse. PGLYRP-2 is an N-acetylmuramoyl-L-alanine amidase that hydrolyzes PGN, which can reduce its pro-inflammatory activity. nih.gov In contrast, PGLYRP-1, PGLYRP-3, and PGLYRP-4 have direct bactericidal effects against bacteria by interacting with their cell walls. nih.gov These proteins are expressed in various tissues, including the skin, mucous membranes, and by immune cells like polymorphonuclear leukocytes, serving as a crucial part of the host's defense. wikipedia.orgnih.gov
Beyond the canonical NLRs, TLRs, and PGRPs, other host receptors can recognize the carbohydrate components of peptidoglycan. Mannose-Binding Lectin (MBL) is a soluble PRR of the collectin family that plays a significant role in the lectin pathway of complement activation. wikipedia.orgyoutube.com Research has shown that MBL can bind directly to peptidoglycan. nih.gov This interaction is mediated through its carbohydrate-recognition domains (CRDs), which show a preferential affinity for the N-acetylglucosamine (GlcNAc) moieties within the PGN structure over the N-acetylmuramic acid (MurNAc) component. nih.gov Upon binding to the GlcNAc on bacterial surfaces, MBL can opsonize the pathogen for phagocytosis and activate the complement cascade, leading to microbial lysis. wikipedia.orgnih.gov This demonstrates a specific mechanism by which the host can target the conserved glycan backbone of PGN.
Activation of Innate Immune Signaling Pathways (e.g., NF-κB, MAPK) by Peptidoglycan
The recognition of peptidoglycan and its fragments by PRRs culminates in the activation of intracellular signaling cascades that orchestrate the innate immune response. nih.gov Two of the most critical pathways activated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. nih.govyoutube.com
NF-κB Pathway: Upon ligand binding, both NOD1 and NOD2 recruit the kinase RIP2 (receptor-interacting protein 2), leading to a signaling cascade that results in the activation of the IκB kinase (IKK) complex. aai.org The IKK complex then phosphorylates the inhibitor of NF-κB (IκB), targeting it for degradation. This releases NF-κB to translocate into the nucleus, where it induces the transcription of a wide range of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6), chemokines, and antimicrobial peptides. nih.govnih.gov TLR2 activation by PGN also strongly induces NF-κB signaling. embopress.orgnih.gov
MAPK Pathway: PGN recognition by NLRs and TLRs also triggers the activation of the MAPK family, which includes ERK, JNK, and p38. nih.govmdpi.com These kinases phosphorylate various transcription factors, such as AP-1 (Activator protein 1), which work in concert with NF-κB to regulate the expression of immune response genes. acs.org The activation of both NF-κB and MAPK pathways ensures a robust and multifaceted cellular response to bacterial infection, encompassing inflammation, pathogen clearance, and the subsequent shaping of the adaptive immune response. nih.gov
Bacterial Strategies for Peptidoglycan Modification and Immune Evasion
Pathogenic bacteria have evolved sophisticated strategies to modify their peptidoglycan (PG) structure, a key pathogen-associated molecular pattern (PAMP), to evade detection and destruction by the host's innate immune system. These modifications often target the sites recognized by host enzymes, such as lysozyme (B549824), or interfere with the binding of PG fragments to pattern recognition receptors (PRRs).
One of the most common modifications is the O-acetylation of the C-6 hydroxyl group of N-acetylmuramic acid (MurNAc) residues. frontiersin.orgfrontiersin.org This modification sterically hinders the binding of lysozyme, a crucial component of the innate immune defense that hydrolyzes the β-(1→4) linkage in the glycan backbone, thereby protecting the bacterium from lysis. nih.gov In pathogens like Staphylococcus aureus, O-acetylation not only confers lysozyme resistance but also helps the bacterium evade immune detection, inhibit inflammasome activation, and reduce the efficiency of T-helper cell priming, which may permit reinfection. nih.govnih.gov The enzyme responsible for this modification in Gram-positive bacteria, O-acetyltransferase (OatA), is considered a significant virulence factor. frontiersin.orgnih.gov
Another critical evasion strategy is the N-deacetylation of N-acetylglucosamine (GlcNAc) and, in some cases, MurNAc residues. nih.govnih.gov This process, catalyzed by peptidoglycan N-deacetylases (PgdA), is a major immune evasion mechanism for pathogens such as Listeria monocytogenes. pnas.orgnih.govresearchgate.net By removing acetyl groups from GlcNAc, Listeria makes its PG resistant to lysozyme. nih.govpnas.org This prevents bacterial degradation and the subsequent release of immunostimulatory fragments, thereby evading detection by PRRs like Toll-like receptor 2 (TLR2) and NOD-like receptors (NLRs). nih.govpnas.orgresearchgate.net Mutants lacking the PgdA enzyme are rapidly destroyed within macrophage phagosomes and fail to establish a systemic infection. nih.govpnas.orgnih.gov
Alterations to the peptide stem of peptidoglycan also play a crucial role in immune evasion. Amidation of the D-glutamic acid residue in the peptide side chain is essential for PG cross-linking in mycobacteria. nih.gov This modification is critical for maintaining cell wall integrity. The absence of this amidation leads to a shutdown of PG biosynthesis, highlighting its importance for bacterial survival. nih.gov
Furthermore, bacteria can modify the third amino acid of the peptide stem. For example, replacing diaminopimelic acid (DAP) can alter the recognition by the host's NOD1 receptor. nih.gov These modifications in the stem peptide may have evolved to allow bacteria to replicate while minimizing the host's inflammatory response. nih.gov Some bacteria also employ enzymes called autolysins to "trim" exposed peptidoglycan, effectively concealing the inflammatory molecule from host PGRPs. elifesciences.org
These modifications collectively represent a critical aspect of bacterial pathogenesis, allowing them to subvert host defenses, establish infection, and persist within the host. nih.govjohnshopkins.edu
Table 1: Bacterial Strategies for Peptidoglycan Modification and Immune Evasion This table is interactive. You can sort and filter the data by clicking on the column headers.
| Modification Strategy | Enzyme Involved (Example) | Bacterial Example | Mechanism of Immune Evasion | Reference(s) |
|---|---|---|---|---|
| O-acetylation of MurNAc | O-acetyltransferase (OatA) | Staphylococcus aureus | Sterically blocks lysozyme binding, inhibits inflammasome activation, reduces T-cell priming. | frontiersin.orgnih.govnih.gov |
| N-deacetylation of GlcNAc | N-deacetylase (PgdA) | Listeria monocytogenes | Confers resistance to lysozyme, prevents release of PAMPs, evades TLR2 and NOD receptor detection. | nih.govpnas.orgnih.govresearchgate.net |
| Amidation of D-glutamic acid | MurT-GatD complex | Mycobacteria | Essential for PG cross-linking and cell wall integrity, preventing shutdown of PG biosynthesis. | nih.gov |
| Trimming of PG | Autolysins | Staphylococcus aureus, Streptococcus pneumoniae | Conceals PG from host peptidoglycan recognition proteins (PGRPs). | elifesciences.org |
Immunomodulatory Properties of Peptidoglycan and its Fragments on Host Cells
Peptidoglycan and its breakdown products are potent modulators of the host immune system, recognized as PAMPs by a range of germline-encoded PRRs. nih.gov The interaction between these bacterial fragments and host cells can trigger a variety of responses, from potent pro-inflammatory cascades to more nuanced immunomodulatory effects that can shape both innate and adaptive immunity. mdpi.com
The primary sensors for peptidoglycan fragments are the intracellular NOD-like receptors (NLRs) and the cell-surface Toll-like receptors (TLRs). nih.govnih.govwikipedia.org The specificity of recognition is highly structured:
NOD1 recognizes γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), a structure predominantly found in the peptidoglycan of Gram-negative bacteria. nih.govfrontiersin.orgmdpi.com
NOD2 acts as a general sensor for both Gram-positive and Gram-negative bacteria by recognizing muramyl dipeptide (MDP), the minimal bioactive motif of peptidoglycan. nih.govfrontiersin.orgnih.govwikipedia.org
TLR2 , often in conjunction with TLR1 or TLR6, is located on the cell surface and recognizes larger peptidoglycan structures and lipoproteins. nih.govyoutube.comyoutube.com
Upon recognition, these PRRs initiate downstream signaling cascades. For instance, NOD1 and NOD2 activation leads to the recruitment of the kinase RIP2, culminating in the activation of NF-κB and MAPK pathways, which drive the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides. nih.gov Similarly, TLR2 signaling predominantly proceeds through the MyD88-dependent pathway to activate NF-κB. nih.gov
The immunomodulatory effects of peptidoglycan fragments are diverse and context-dependent:
Muramyl Dipeptide (MDP) : As the ligand for NOD2, MDP is a well-studied immunomodulator. nih.govwikipedia.org It stimulates macrophages and dendritic cells, enhancing their antigen-presenting capacity and leading to the production of a suite of cytokines including TNF-α, IL-1, IL-6, IL-8, IL-10, and IL-12. mdpi.comnih.gov MDP can also influence the differentiation of monocyte subsets and polarize the immune response towards a Th1 or Th2 phenotype depending on the microenvironment. mdpi.comnih.gov
Disaccharide Fragments : Recent research has revealed that the complexity of the immune response is greater than previously understood. Disaccharide-containing fragments, such as those composed of GlcNAc-MurNAc with varying peptide stems, can induce different gene expression profiles and signaling strengths compared to monosaccharide units like MDP. acs.orgnih.gov For example, GlcNAc-MurNAc-tripeptide (GMTP) was found to induce significantly higher levels of IL-6 compared to MDP. acs.orgnih.gov This suggests that the host immune system can distinguish between different PG fragments, potentially allowing for tailored responses to different bacteria (commensal vs. pathogenic). acs.org
These interactions are fundamental to maintaining immune homeostasis, initiating effective anti-bacterial responses, and instructing the adaptive immune system. mdpi.comnih.govfrontiersin.org The continuous shedding of peptidoglycan by the gut microbiota, for instance, helps to prime and maintain a state of immune readiness in the gut mucosa. nih.gov
Table 2: Immunomodulatory Properties of Peptidoglycan Fragments This table is interactive. You can sort and filter the data by clicking on the column headers.
| PG Fragment | Host Receptor | Host Cell Type (Example) | Downstream Signaling Pathway | Key Immunomodulatory Effects | Reference(s) |
|---|---|---|---|---|---|
| Muramyl Dipeptide (MDP) | NOD2 | Macrophages, Dendritic Cells | RIP2, NF-κB, MAPK | Pro-inflammatory cytokine production (TNF-α, IL-6, IL-12), enhanced antigen presentation, monocyte differentiation. | mdpi.comnih.govnih.govwikipedia.org |
| DAP-containing fragments (iE-DAP) | NOD1 | Epithelial Cells, Macrophages | RIP2, NF-κB, MAPK | Pro-inflammatory cytokine and chemokine production. | nih.govfrontiersin.orgmdpi.com |
| Peptidoglycan (Polymer) | TLR2/1, TLR2/6 | Macrophages, Epithelial Cells | MyD88, NF-κB | Pro-inflammatory cytokine production. | nih.govyoutube.comyoutube.com |
| GlcNAc-MurNAc Disaccharides (e.g., GMTP) | Not fully defined, likely NLRs | Macrophages | Fragment-specific gene programs | Differential cytokine production (e.g., higher IL-6) compared to monosaccharides. | acs.orgnih.gov |
Advanced Methodological Approaches in Peptidoglycan Research
Isolation, Purification, and Derivatization Protocols for Peptidoglycan and Muropeptides
The initial and critical step in most detailed structural studies of peptidoglycan is its isolation from bacterial cells and subsequent purification. The process aims to separate the peptidoglycan sacculus from other cellular components like proteins, nucleic acids, and teichoic acids.
A common protocol for isolating peptidoglycan from Gram-negative bacteria involves the following key steps:
Cell Lysis: Bacterial cells are typically lysed by boiling in a solution of sodium dodecyl sulfate (B86663) (SDS). youtube.com This process disrupts the cell membranes and denatures most proteins.
Proteolytic Digestion: To remove proteins that are covalently or non-covalently bound to the peptidoglycan, the crude sacculi are treated with proteases, such as pronase. youtube.comnih.gov
Washing: Extensive washing with water is performed to remove SDS and other soluble components. nih.gov
Enzymatic Digestion: For Gram-negative bacteria, treatment with specific enzymes may be necessary to cleave lipoproteins attached to the peptidoglycan. nih.gov For Gram-positive bacteria, which have a thicker peptidoglycan layer often adorned with teichoic acids, treatment with hydrofluoric acid may be employed to cleave these anionic polymers. tamu.edu
Once purified, the intact peptidoglycan (sacculi) can be analyzed, or it can be further digested into its constituent subunits, known as muropeptides, for more detailed analysis. This is typically achieved using a muramidase, such as mutanolysin or lysozyme (B549824), which cleaves the β-(1→4)-glycosidic bonds between N-acetylmuramic acid and N-acetylglucosamine. nih.govjove.com
Derivatization of Muropeptides: Before analysis by chromatography, muropeptides are often derivatized to improve their separation and detection. A standard derivatization step is the reduction of the C1 carbon of the muramic acid residue with sodium borohydride. nih.govtamu.edu This prevents the formation of anomers (α and β) at the reducing end, which would otherwise result in peak doubling during chromatographic separation. tamu.edu
Table 1: Common Steps in Peptidoglycan Isolation and Muropeptide Preparation
| Step | Purpose | Common Reagents/Enzymes | Target Bacteria |
|---|---|---|---|
| Cell Lysis | Disrupt cell membranes and denature proteins | Sodium Dodecyl Sulfate (SDS) | Gram-negative & Gram-positive |
| Proteolysis | Remove bound proteins | Pronase | Gram-negative & Gram-positive |
| Depolymerization | Remove teichoic acids | Hydrofluoric Acid (HF) | Gram-positive |
| Muropeptide Generation | Digest glycan strands | Mutanolysin, Lysozyme | Gram-negative & Gram-positive |
High-Resolution Structural Analysis Techniques
A suite of powerful analytical techniques is employed to elucidate the detailed structure of peptidoglycan and its components at various levels of complexity.
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is a cornerstone of modern peptidoglycan analysis. jove.comnih.gov LC-MS/MS allows for the separation, identification, and quantification of the complex mixture of muropeptides generated by enzymatic digestion. nih.govresearchgate.net
In a typical LC-MS/MS workflow, the muropeptide mixture is first separated by reverse-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC). nih.govnih.gov The separated muropeptides then enter the mass spectrometer, where they are ionized and their mass-to-charge ratio is determined. By comparing the observed masses to a database of known muropeptide structures, individual components can be identified. researchgate.net
Tandem mass spectrometry (MS/MS) provides further structural information. In this technique, a specific muropeptide ion is selected and fragmented, and the masses of the resulting fragments are analyzed. jove.com This fragmentation pattern can reveal details about the peptide stem composition, the presence of modifications, and the nature of the cross-links between peptide stems. jove.com For instance, fragmentation can occur at the amide bonds between amino acids in the peptide sidechain or at the glycosidic bond between N-acetylglucosamine and N-acetylmuramic acid. jove.com
Glycan linkage analysis by MS can differentiate between different types of connections within the peptidoglycan structure. Neutral loss of specific saccharide units during MS/MS experiments, such as a hexose (B10828440) (162 Da) or an N-acetylhexosamine (203 Da), can indicate the composition of the glycan chain. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure of molecules in solution. It is particularly valuable for the detailed structural elucidation of the monosaccharide components of peptidoglycan, N-acetyl-D-glucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc).
By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) of the protons and carbons within these sugar molecules, researchers can confirm their identity, determine the stereochemistry of their chiral centers, and identify the positions of modifications, such as acetylation. While the complexity of the entire peptidoglycan polymer can make NMR analysis challenging, the study of its purified monosaccharide and disaccharide building blocks provides fundamental structural information. nih.gov
To understand how peptidoglycan is organized at a larger scale within the cell wall, researchers turn to high-resolution microscopy techniques.
Cryo-Electron Microscopy (Cryo-EM) allows for the visualization of cellular structures in a near-native, hydrated state by rapidly freezing the sample. nih.gov Cryo-electron tomography, a variant of cryo-EM, can generate three-dimensional reconstructions of bacterial cells, revealing the thickness and organization of the peptidoglycan layer. nih.govnih.gov This technique has been instrumental in visualizing the peptidoglycan layer in both Gram-negative and Gram-positive bacteria and has provided evidence for the existence of a periplasmic space in Gram-positives. nih.gov
Atomic Force Microscopy (AFM) is another powerful tool for imaging the surface of biological samples at nanometer resolution. nih.gov AFM can be used to visualize the architecture of isolated peptidoglycan sacculi, revealing features such as the orientation and length of glycan strands. nih.govresearchgate.net Studies using AFM have shown that the peptidoglycan of some bacteria is organized into cable-like structures, providing insights into the mechanical properties and growth of the cell wall. frontiersin.org AFM can be performed in liquid environments, allowing for the observation of peptidoglycan architecture under near-physiological conditions. researchgate.net
Biochemical and Enzymatic Assays for Biosynthetic and Hydrolytic Activities
Understanding the dynamics of peptidoglycan synthesis and degradation requires assays to measure the activity of the enzymes involved.
Assays for Biosynthetic Activity: The enzymes responsible for building the peptidoglycan are key targets for antibiotics. Assays to measure their activity are crucial for drug discovery and for fundamental research. A common approach is to use radiolabeled substrates, such as [¹⁴C]-labeled UDP-N-acetylglucosamine, in a whole-cell or purified enzyme system. nih.govasm.org The incorporation of the radiolabel into the final peptidoglycan product can then be measured to determine the rate of synthesis. nih.gov For example, an assay utilizing osmotically stabilized E. coli cells can simultaneously test inhibitors of multiple steps in the peptidoglycan biosynthesis pathway. nih.gov
Assays for Hydrolytic Activity: Peptidoglycan hydrolases are enzymes that break down the peptidoglycan, playing roles in cell wall remodeling, separation, and lysis. Several methods are used to assay their activity:
Zymography: In this technique, purified hydrolases are run on a polyacrylamide gel that contains embedded peptidoglycan sacculi. nih.govnih.gov After electrophoresis, the enzymes are allowed to refold and digest the peptidoglycan in the gel, creating clear zones that can be visualized by staining. nih.gov
Turbidity Reduction Assays: The lysis of a bacterial suspension by a hydrolase results in a decrease in the optical density of the culture, which can be measured over time. asm.org
Fluorogenic or Chromogenic Substrates: Synthetic substrates that mimic parts of the peptidoglycan structure and are linked to a fluorescent or colored molecule can be used. researchgate.net Cleavage of the substrate by a hydrolase releases the reporter molecule, leading to a measurable increase in fluorescence or absorbance. researchgate.net
Genetic and Genomic Approaches to Study Peptidoglycan-Related Genes
The advent of genomics has revolutionized the study of peptidoglycan metabolism by allowing for the identification and analysis of the genes involved.
By mining bacterial genomes for sequences homologous to known peptidoglycan synthesis and hydrolysis enzymes, researchers can identify the complete set of peptidoglycan-related genes in an organism. nih.govasm.org For example, a "minimal 3-gene set" necessary for peptidoglycan metabolism has been proposed, consisting of a glycosyltransferase from family GT28, one from family GT51, and at least one glycoside hydrolase. nih.govnih.gov The presence of this gene set has a high predictive value for the presence of peptidoglycan in an organism. nih.govnih.gov
Furthermore, genetic techniques can be used to study the function of these genes. Gene knockout or knockdown experiments, for instance using CRISPR interference (CRISPRi), can reveal the importance of a particular gene for cell viability, morphology, or antibiotic resistance. Transcriptomic analyses, such as RNA-seq, can show how the expression of peptidoglycan-related genes changes in response to different conditions, such as antibiotic treatment or environmental stress. researchgate.net These approaches have been critical in understanding the complex regulation of peptidoglycan synthesis and its role in bacterial physiology. asm.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| N-acetyl-D-glucosamine |
| N-acetylmuramic acid |
| Sodium dodecyl sulfate |
| Pronase |
| Hydrofluoric acid |
| Mutanolysin |
| Lysozyme |
| Sodium borohydride |
Fluorescence and Live-Cell Imaging Techniques for Peptidoglycan Dynamics
The study of peptidoglycan (PG) dynamics has been revolutionized by the advent of fluorescence and live-cell imaging techniques. annualreviews.org These methods allow for the direct visualization of PG synthesis, remodeling, and localization in living bacteria, providing unprecedented spatiotemporal insights into the processes that govern bacterial cell shape, growth, and division. annualreviews.orgresearchgate.net By overcoming the limitations of traditional static methods like electron microscopy and biochemical assays, which often require cell fixation and destruction, live-cell imaging has enabled researchers to observe the intricate and dynamic nature of the bacterial cell wall in real-time. nih.govwpmucdn.com
A cornerstone of these techniques is the development of specialized fluorescent probes that specifically label PG. rsc.org These probes, in conjunction with advanced microscopy, have become indispensable tools for investigating fundamental questions in bacterial cell biology, including the mechanisms of antibiotic action and the development of drug resistance. nih.govacs.org
Fluorescent Probes for Peptidoglycan Labeling
A variety of fluorescent probes have been engineered to target different stages of PG biosynthesis. These can be broadly categorized into fluorescently labeled antibiotics and fluorescent D-amino acids (FDAAs).
Fluorescently Labeled Antibiotics: Certain antibiotics that bind to PG precursors can be conjugated with fluorophores to visualize sites of active cell wall synthesis.
Fluorescent Vancomycin (B549263) (Van-FL): Vancomycin binds to the D-Ala-D-Ala termini of lipid II and uncrosslinked glycan strands. Fluorescent derivatives of vancomycin have been used to detect sites of PG synthesis in Gram-positive bacteria like Bacillus subtilis. nih.gov Studies using Van-FL have suggested that PG is synthesized in a helical pattern along the cylindrical walls of these cells. nih.gov
Fluorescent Ramoplanin (B549286): Ramoplanin also targets lipid intermediates. At low concentrations, fluorescent ramoplanin probes have been shown to stain nascent division sites, cell poles, and the sidewalls of B. subtilis in a helix-like pattern. nih.gov
Fluorescent D-Amino Acids (FDAAs): This class of probes has become a vital tool for in situ labeling of PG in a wide range of bacterial species. sigmaaldrich.com FDAAs are small molecules that mimic the natural D-amino acid precursors of PG and are incorporated into the stem peptides by penicillin-binding proteins (PBPs) and L,D-transpeptidases during cell wall synthesis and remodeling. nih.govsigmaaldrich.com Their versatility, biocompatibility, and the ability to label diverse bacterial species have led to the development of a full palette of FDAAs spanning the visible spectrum. sigmaaldrich.com
Fluorogenic Probes: A significant advancement in probe technology is the creation of fluorogenic probes, which exhibit a substantial increase in fluorescence upon incorporation into PG. researchgate.netnih.gov This "turn-on" mechanism reduces background fluorescence from unbound probes, enabling wash-free, real-time imaging of PG biosynthesis with high temporal resolution. researchgate.netnih.gov Rhodamine-based fluorogenic probes, for instance, have been optimized for super-resolution imaging of PG synthesis. nih.gov
Below is a table summarizing various fluorescent probes used for imaging peptidoglycan dynamics.
Interactive Data Table: Fluorescent Probes for Peptidoglycan Labeling| Probe Type | Probe Name(s) | Target/Mechanism | Key Application(s) |
|---|---|---|---|
| Fluorescent Antibiotic | Van-FL | Binds to D-Ala-D-Ala termini of PG precursors | Imaging sites of PG synthesis in Gram-positive bacteria. nih.gov |
| Fluorescent Antibiotic | Ramo-4FL | Binds to lipid intermediates of PG synthesis | Staining division sites and sidewalls in B. subtilis. nih.gov |
| Fluorescent D-Amino Acid (FDAA) | HADA, RADA, NADA, YADA | Incorporated into PG stem peptides by transpeptidases | In situ labeling of newly synthesized PG in diverse bacteria. sigmaaldrich.comrndsystems.com |
| Fluorogenic D-Amino Acid | RfDAAs (e.g., Rf470DL) | Become fluorescent upon incorporation into PG | Real-time, wash-free monitoring of transpeptidation reactions. researchgate.net |
| Bio-orthogonal Probe | D-azido-D-alanine (DAzDA) | Incorporated into PG; detected via click chemistry with a fluorescent alkyne | Metabolic labeling of PG for subsequent visualization. acs.org |
| Near-Infrared (NIR) Probe | Si-rhodamine azides | React with cyclooctyne-functionalized D-amino acids incorporated into PG | In vivo imaging of PG with reduced background and deep tissue penetration. pnas.org |
Advanced Microscopy and Live-Cell Imaging Techniques
The power of fluorescent probes is fully realized when combined with advanced microscopy platforms. These technologies provide the resolution and speed necessary to capture the dynamic processes of the cell wall.
Confocal Laser Scanning Microscopy (CLSM): CLSM uses a pinhole to reject out-of-focus light, producing high-contrast optical sections of fluorescently labeled cells. This technique has been instrumental in generating 3D reconstructions of PG architecture. acs.orggmpplastic.com
Super-Resolution Microscopy (SRM): Techniques like Stimulated Emission Depletion (STED) microscopy bypass the diffraction limit of light, enabling visualization of PG structures at the nanoscale. numberanalytics.combiocompare.com STED has been used to image the cell division machinery and PG synthesis in living cells with unprecedented detail. nih.gov Using 3D-SRM, researchers identified that the PG in the pathogen Chlamydia is a dynamic ring confined to the division plane. nih.govrsc.org
Time-Lapse Microscopy: This live-cell imaging technique involves acquiring images at regular intervals to monitor dynamic cellular processes over time. numberanalytics.com It is essential for studying the kinetics of PG synthesis, the effects of antibiotics, and the coordination of cell wall growth with the cell cycle. imperial.ac.uk
Fluorescence In Situ Hybridization (FISH): While primarily used for identifying and localizing specific nucleic acid sequences, FISH can be combined with PG labeling techniques. This combination allows researchers to identify specific bacterial species within a complex community, such as the gut microbiota, and simultaneously visualize their cell wall synthesis patterns. nih.govrsc.org
Detailed Research Findings
The application of these advanced methods has yielded significant insights into PG dynamics.
Interactive Data Table: Key Research Findings from Fluorescence Imaging of Peptidoglycan
| Research Finding | Organism(s) Studied | Technique(s) Used | Significance |
|---|---|---|---|
| Helical PG Synthesis | Bacillus subtilis | Fluorescent vancomycin (Van-FL) and ramoplanin labeling | Revealed that new PG is incorporated along helical paths on the cell sidewall, challenging previous models of diffuse synthesis. nih.gov |
| Dynamic Division Ring | Chlamydia trachomatis | FDAA labeling and 3D super-resolution microscopy | Discovered that PG exists as a transient, ring-like structure at the division septum, crucial for its intracellular lifestyle. nih.govrsc.org |
| Antibiotic Mode of Action | Various pathogens | Dipeptide fluorescent probes (TetraFl, PentaFl) | Enabled direct probing of L,D-transpeptidase activity and demonstrated how different classes of β-lactam antibiotics (e.g., penicillins vs. carbapenems) differentially affect PG cross-linking. nih.gov |
| Real-time Resistance Monitoring | Vancomycin-resistant Enterococci | Bio-orthogonal dipeptide probe (EDA-DA) | Allowed for the direct, real-time monitoring of the switch to a vancomycin-resistant phenotype in living pathogens. nih.gov |
| Gut Microbiota Dynamics | Murine gut microbiota | Fluorescent tetrapeptide probes and FISH | Identified the cellular locations of specific PG cross-links (3–3 cross-links) in diverse and unculturable gut bacteria and assessed the in vivo effects of antibiotics like meropenem. nih.govrsc.org |
| Quantification of PG Synthesis | Escherichia coli | Rhodamine-based fluorogenic probes and STED microscopy | Facilitated the direct visualization and quantification of septal PG synthesis rates in living bacterial cells. nih.gov |
These findings underscore the power of combining innovative chemical probes with high-resolution microscopy to dissect the complex and dynamic world of peptidoglycan biology. The ability to watch these processes unfold in living cells continues to provide profound insights into fundamental bacterial physiology and offers new avenues for the development of antimicrobial strategies. annualreviews.orgnih.gov
Evolutionary and Comparative Aspects of Peptidoglycan
Phylogenetic Diversity of Peptidoglycan Structure Across Bacterial Phyla
The fundamental structure of peptidoglycan, consisting of glycan strands cross-linked by peptides, is a unifying feature across the bacterial domain. However, significant diversity exists in its chemical composition and architecture, reflecting evolutionary adaptation across different bacterial phyla. wikipedia.orgwikipedia.org This diversity is primarily observed in the glycan strands, the amino acid sequence of the peptide stem, and the nature of the interpeptide bridge. nih.gov
Glycan Strand Variations: While the basic glycan backbone is composed of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues linked by β-(1,4) glycosidic bonds, several modifications can occur. wikipedia.org Gram-negative bacteria generally exhibit fewer modifications to their glycan strands compared to Gram-positive bacteria. nih.gov
Peptide Stem Variations: The peptide stem attached to NAM shows considerable variation. In most Gram-negative bacteria, such as Escherichia coli, the third amino acid of the stem peptide is meso-diaminopimelic acid (m-DAP). researchgate.net In contrast, most Gram-positive bacteria, like Staphylococcus aureus, typically have L-lysine at this position. researchgate.net
Interpeptide Bridge Variations: The method of cross-linking between peptide stems is a major source of diversity. Cross-linkages can be direct, where the fourth amino acid of one peptide stem is directly linked to the third amino acid of an adjacent stem, as is common in Gram-negative bacteria. researchgate.net Alternatively, the cross-link can be indirect, involving an interpeptide bridge of one or more amino acids. This is a hallmark of many Gram-positive bacteria. For instance, in Staphylococcus aureus, the bridge consists of five glycine (B1666218) residues. researchgate.net
The structural diversity of peptidoglycan across different bacterial phyla is summarized in the table below.
| Feature | Gram-Positive Bacteria (e.g., Staphylococcus aureus) | Gram-Negative Bacteria (e.g., Escherichia coli) | Cyanobacteria |
| Peptidoglycan Layer Thickness | Thick (20-80 nm) wikipedia.org | Thin (7-8 nm) wikipedia.org | Similar to Gram-negative |
| Amino Acid at Position 3 of Peptide Stem | Typically L-lysine researchgate.net | Typically meso-diaminopimelic acid (m-DAP) researchgate.net | meso-diaminopimelic acid (m-DAP) |
| Cross-linking | Often indirect via a peptide bridge (e.g., pentaglycine) researchgate.net | Typically direct researchgate.net | Direct |
| Teichoic Acids | Present wikipedia.org | Absent | Absent |
Evolutionary Origins of Peptidoglycan Biosynthetic and Hydrolytic Enzymes
The synthesis and degradation of peptidoglycan are orchestrated by a suite of highly conserved enzymes whose evolutionary history is intertwined with the diversification of bacteria. The core biosynthetic machinery includes the Mur ligases (MurC, MurD, MurE, and MurF), which are responsible for the stepwise addition of amino acids to UDP-N-acetylmuramic acid in the cytoplasm, and the penicillin-binding proteins (PBPs), which catalyze the final polymerization and cross-linking steps on the outer side of the cytoplasmic membrane. nih.govnih.govebi.ac.uk
Phylogenetic analyses suggest that the genes for peptidoglycan synthesis, often located in the dcw (division and cell wall) cluster, were present in the last bacterial common ancestor (LBCA). biorxiv.org The Mur ligase family of enzymes, which are ATP-dependent, share structural similarities and a common catalytic mechanism, indicating a shared evolutionary origin. researchgate.netopenlabnotebooks.org These enzymes are crucial for bacterial survival and are prime targets for antibiotics. nih.gov
The evolution of these enzymes has been significantly influenced by selective pressures, most notably the presence of antibiotics. oup.com For example, the emergence of resistance to β-lactam antibiotics is often associated with modifications in PBPs that reduce their affinity for these drugs. oup.com Similarly, resistance to glycopeptide antibiotics has driven the evolution of alternative biosynthetic pathways that alter the C-terminal D-Ala-D-Ala of the peptide stem, the binding site for these antibiotics. oup.com
Peptidoglycan hydrolytic enzymes, or autolysins, are also critical for bacterial growth and division, as they are responsible for cleaving bonds within the existing peptidoglycan sacculus to allow for the insertion of new material. These enzymes are functionally diverse and include amidases, glucosaminidases, and endopeptidases. The evolutionary history of these enzymes is complex, with evidence of both conservation of function and convergent evolution.
Comparative Analysis with Peptidoglycan-like Structures in Archaea (Pseudomurein)
While peptidoglycan is a signature molecule of bacteria, some archaea, specifically certain methanogens, possess a structurally analogous polymer called pseudomurein. nih.govfems-microbiology.orgnih.gov Despite their functional similarity in providing cell wall integrity, peptidoglycan and pseudomurein exhibit fundamental chemical differences, which initially suggested they evolved independently. nih.gov However, recent research revealing homologous biosynthetic enzymes points to a shared evolutionary ancestry of their peptide-modifying enzymes. nih.govfems-microbiology.org
The key structural differences between bacterial peptidoglycan and archaeal pseudomurein are detailed below:
| Feature | Bacterial Peptidoglycan (Murein) | Archaeal Pseudomurein |
| Glycan Backbone Sugars | N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) wikipedia.org | N-acetylglucosamine (NAG) and N-acetyltalosaminuronic acid (NAT) nih.govresearchgate.netmicrobiologyresearch.org |
| Glycosidic Bond | β-(1,4) linkage wikipedia.org | β-(1,3) linkage nih.govresearchgate.netmicrobiologyresearch.org |
| Peptide Stem Amino Acids | Contains both L- and D-amino acids wikipedia.org | Contains only L-amino acids nih.govresearchgate.net |
| Attachment of Peptide Stem | Attached to N-acetylmuramic acid (NAM) wikipedia.org | Attached to N-acetyltalosaminuronic acid (NAT) |
| Sensitivity to Lysozyme (B549824) | Sensitive | Insensitive easybiologyclass.com |
| Sensitivity to Penicillin | Sensitive | Insensitive easybiologyclass.com |
The presence of N-acetyltalosaminuronic acid instead of N-acetylmuramic acid and the β-(1,3) glycosidic linkage in pseudomurein render it resistant to the action of lysozyme, an enzyme that cleaves the β-(1,4) bond in bacterial peptidoglycan. easybiologyclass.com Furthermore, the differences in the peptide stem composition and cross-linking enzymes make archaea with pseudomurein cell walls inherently resistant to many common antibiotics that target peptidoglycan synthesis, such as penicillin. easybiologyclass.com
Recent structural and phylogenetic studies of the peptide ligases in pseudomurein-containing archaea have revealed a clear evolutionary relationship to the bacterial Mur ligases. fems-microbiology.org This suggests that while the glycan components of the cell wall may have diverged significantly, the machinery for building the peptide cross-links shares a common ancestor. nih.gov This finding provides a fascinating insight into the early evolution of cell walls in the bacterial and archaeal domains.
Future Directions and Interdisciplinary Research Frontiers in Peptidoglycan Studies
Systems Biology and Omics Approaches to Peptidoglycan Metabolism and Regulation
A systems-level understanding of peptidoglycan metabolism is crucial for developing novel antimicrobial strategies. The integration of high-throughput "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful lens to view the intricate network of genes, proteins, and metabolites that govern peptidoglycan synthesis, remodeling, and degradation. omu.edu.tr
Multi-omics approaches are particularly insightful for dissecting the bacterial response to antibiotics that target the cell wall. nih.gov For instance, in a study comparing isogenic methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MRSA), quantitative proteomics revealed differential regulation of proteins involved in peptidoglycan biosynthesis (such as MurZ, PBP2, SgtB, and PrsA) and two-component regulatory systems (like VrsSR, WalR, SaeSR, and AgrA) upon oxacillin treatment. nih.gov Complementary targeted metabolic profiling showed a specific decrease in peptidoglycan building-block metabolites, including lysine, glutamine, acetyl-CoA, and UTP, in the oxacillin-treated MRSA. nih.gov These integrated datasets provide a comprehensive picture of the metabolic rewiring that contributes to antibiotic resistance.
Future research will likely focus on:
Reconstructing complete metabolic and regulatory networks: Integrating multi-omics data will allow for the construction of detailed models of peptidoglycan metabolism, identifying key nodes and potential drug targets. omu.edu.tr
Understanding the interplay between primary and secondary metabolism: Metabolomics can reveal the connections between central metabolism and the supply of precursors for peptidoglycan synthesis, offering new avenues for therapeutic intervention. omu.edu.tr
Characterizing the role of "silent" gene clusters: Genomics and transcriptomics can uncover novel enzymes and regulatory elements involved in peptidoglycan modifications that may be expressed only under specific conditions. omu.edu.tr
Single-Molecule and Nanoscale Biophysics of Peptidoglycan Assembly and Dynamics
The assembly of the peptidoglycan sacculus is a highly dynamic process orchestrated by complex molecular machines. nih.govresearchgate.net Single-molecule biophysics techniques are revolutionizing our ability to probe these processes in real-time and at the nanoscale, moving beyond the ensemble-averaged views of traditional methods. nih.govarxiv.org
Atomic force microscopy (AFM) has been instrumental in visualizing the nanoscale architecture of peptidoglycan in living bacteria. nih.gov Early high-resolution imaging of purified sacculi from Bacillus subtilis and later on living Lactococcus lactis cells revealed a regular organization of peptidoglycan into cables with cross-striations perpendicular to the long axis of the cell. researchgate.net Furthermore, single-molecule force spectroscopy, an application of AFM, has been used to measure the specific interaction forces between peptidoglycan and cell wall binding domains of bacteriophage lysins, providing insights into the initial steps of bacterial recognition by phages. rsc.org
Single-molecule localization microscopy (SMLM), such as dSTORM, combined with metabolic labeling using techniques like click chemistry, allows for the visualization of peptidoglycan synthesis with unprecedented spatiotemporal resolution. nih.govresearchgate.net Studies in the ovoid-shaped bacterium Streptococcus pneumoniae have revealed that septal and peripheral peptidoglycan synthesis initially occur within a single annular region before separating into two concentric zones. nih.govresearchgate.net These studies also demonstrated that newly synthesized peptidoglycan is continuously remodeled throughout the cell cycle. nih.govresearchgate.net
Future directions in this area include:
Real-time tracking of individual peptidoglycan synthase complexes: Following the movement and activity of single enzymes will elucidate the coordination of peptidoglycan synthesis during cell elongation and division.
Measuring the mechanical properties of the sacculus at the nanoscale: AFM-based approaches can probe the elasticity and dynamics of the cell wall in response to environmental stresses and antibiotic treatment.
Developing novel force spectroscopy methods: New techniques, such as those utilizing DNA origami-based force clamps, could be adapted to study the forces involved in peptidoglycan synthesis and remodeling. uni-muenchen.de
Development of Advanced Imaging and Probing Technologies for Peptidoglycan
Visualizing the intricate and dynamic nature of peptidoglycan within the context of a living cell remains a significant challenge. The development of novel and improved imaging technologies and molecular probes is essential for advancing our understanding of cell wall biology. nih.govannualreviews.org
High-resolution microscopy techniques have provided unprecedented views of the bacterial cell surface. nih.gov Atomic force microscopy (AFM) allows for the imaging of the surface topography of live bacteria at the nanoscale, revealing features of the peptidoglycan layer. technologynetworks.comwiley.com Cryo-field emission scanning electron microscopy (cryo-FE SEM) offers superb resolution, down to 1 nm, for observing the ultrastructure of the cell wall. nih.gov
A significant advancement in probing peptidoglycan synthesis has been the development of fluorescent D-amino acids (FDAAs). nih.gov These probes are metabolically incorporated into peptidoglycan by the cell's own enzymatic machinery, allowing for the visualization of active sites of cell wall synthesis and remodeling in a wide range of bacterial species. nih.gov
For diagnostic purposes, particularly in the context of bacterial infections, there is a growing interest in developing radiolabeled probes that target peptidoglycan for use with nuclear medicine imaging techniques like positron emission tomography (PET) and single-photon emission computed tomography (SPECT). nih.govacs.orgacs.org Researchers are exploring radiolabeled peptidoglycan precursors to specifically image bacteria. acs.orgacs.org For instance, derivatives of N-acetyl muramic acid (NAM) labeled with fluorine-18 have been developed and shown to accumulate in pathogenic bacteria, forming a basis for future clinical studies. nih.gov
Future prospects in imaging and probing technologies include:
Super-resolution microscopy: Techniques like STORM and PALM, in combination with advanced labeling strategies, will provide even more detailed views of the molecular organization of peptidoglycan and its associated proteins.
Correlative light and electron microscopy (CLEM): Combining the advantages of fluorescence microscopy for localizing specific molecules with the high-resolution structural information from electron microscopy will offer a more complete picture of the cell wall.
Development of novel molecular probes: The design of new probes with different specificities, colors, and functionalities will enable the simultaneous visualization of multiple aspects of peptidoglycan dynamics. nih.govacs.org
Peptidoglycan's Role in Microbial Community Dynamics and Biofilm Formation
In nature, bacteria predominantly exist in complex, multispecies communities, often in the form of biofilms. Peptidoglycan and its fragments are emerging as key players in mediating the interactions within these communities.
The structural integrity of the cell wall is crucial for the initial stages of biofilm formation. In Lactococcus lactis, it has been shown that the presence of breaks in the peptidoglycan, introduced by the peptidoglycan hydrolase AcmA, is important for both adhesion to surfaces and subsequent biofilm formation. nih.gov A mutant strain lacking this enzyme showed reduced adhesion and was unable to form biofilms, a phenotype that could be reversed by the addition of lysozyme (B549824), another enzyme that hydrolyzes peptidoglycan. nih.gov
Beyond its structural role, fragments of peptidoglycan released into the environment can act as signaling molecules in interspecies communication. nih.gov For example, peptidoglycan fragments derived from commensal Gram-positive bacteria can enhance the virulence of Pseudomonas aeruginosa, a bacterium often found in polymicrobial infections. nih.gov P. aeruginosa can sense these fragments and respond by producing pyocyanin, an antimicrobial compound that can help it outcompete other bacteria. nih.gov
Future research in this area will aim to:
Identify the specific peptidoglycan fragments involved in signaling: Characterizing the chemical nature of these signaling molecules will be crucial to understanding their function.
Elucidate the receptors and signaling pathways: Determining how bacteria sense and respond to peptidoglycan fragments will provide insights into the mechanisms of interspecies communication.
Understand the impact of these interactions on the structure and function of microbial communities: Investigating how peptidoglycan-mediated signaling shapes the composition and behavior of complex microbial consortia, such as the gut microbiota, is a key frontier.
Unraveling Peptidoglycan's Lesser-Known Signaling and Regulatory Roles within Bacterial Cells and Host Interactions
While the structural function of peptidoglycan is well-established, its role as a signaling molecule, both within the bacterial cell and in interactions with eukaryotic hosts, is an area of active investigation. nih.gov
Intra-bacterial Signaling: Soluble fragments of peptidoglycan, released during cell wall turnover, can act as signaling molecules to regulate bacterial processes, including virulence. nih.gov In some Gram-negative bacteria, these fragments can accumulate in the cytoplasm and bind to transcriptional regulators, thereby modulating gene expression. nih.gov This signaling can influence the production of virulence factors and antibiotic resistance enzymes. nih.gov
Host-Microbe Interactions: Peptidoglycan is a potent microbe-associated molecular pattern (MAMP) that is recognized by the innate immune system of host organisms, from insects to mammals. nih.govnih.gov Host cells have evolved a suite of pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs) and nucleotide-binding oligomerization domain (NOD)-like receptors (NLRs), that can detect peptidoglycan and its fragments. nih.gov This recognition triggers signaling cascades that lead to the production of inflammatory cytokines and other immune mediators, initiating an immune response to bacterial infection. nih.govmdpi.com
The complexity of this signaling is becoming increasingly apparent, as different peptidoglycan fragments can elicit distinct immune responses. biorxiv.orgacs.org For example, studies have shown that monosaccharide and disaccharide units of peptidoglycan can induce different patterns of gene expression in host immune cells, suggesting a more nuanced regulation of innate immunity than previously thought. biorxiv.orgacs.org Furthermore, peptidoglycan from the gut microbiota is constitutively released and can cross the intestinal barrier, influencing host physiology under normal conditions. nih.gov
Key questions for future research include:
What is the full spectrum of peptidoglycan fragments and their signaling functions? A comprehensive "muropeptidome" analysis is needed to identify all the signaling molecules derived from peptidoglycan.
How do these fragments cross bacterial and host cell membranes? The mechanisms of transport for these signaling molecules are still largely unknown. wikipedia.org
How does the host distinguish between peptidoglycan from pathogenic and commensal bacteria? Understanding this differential recognition is key to deciphering the maintenance of immune homeostasis. biorxiv.org
Can we therapeutically modulate these signaling pathways? Targeting peptidoglycan-based signaling could offer new strategies for treating infectious diseases and inflammatory disorders.
Q & A
Basic: What enzymatic methods are used to study the structural integrity of peptidoglycan containing N-acetyl-D-glucosamine?
Answer:
Lysozyme is a key enzyme for probing peptidoglycan structure. It hydrolyzes β(1→4) glycosidic bonds between N-acetylmuramic acid (MurNAc) and N-acetyl-D-glucosamine (GlcNAc) residues. Experimental protocols involve:
- Activity Assays : Measure lysozyme activity using Micrococcus lysodeikticus cell suspensions, where a unit is defined as a ΔA₄₅₀ of 0.001/min at pH 6.24 and 25°C .
- Gram-Positive vs. Gram-Negative Lysis : Optimize conditions with EDTA (0.01–0.1 M) to permeabilize Gram-negative bacterial outer membranes for enhanced lysozyme efficacy .
- Chromatographic Detection : Post-lysis, quantify released GlcNAc via HPLC or enzymatic assays (e.g., Megazyme’s D-glucosamine kit, which uses NADPH-coupled spectrophotometry) .
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